molecular formula C6H5Cl3SSi B1616502 Silane, trichloro(phenylthio)- CAS No. 7579-91-1

Silane, trichloro(phenylthio)-

Cat. No.: B1616502
CAS No.: 7579-91-1
M. Wt: 243.6 g/mol
InChI Key: XJANZXKEMOBQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, trichloro(phenylthio)- is an organosilicon compound with the chemical formula C6H5SSiCl3. It is a derivative of silane, where three chlorine atoms and one phenylthio group are attached to the silicon atom. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trichloro(phenylthio)- can be synthesized through the reaction of trichlorosilane with thiophenol. The reaction typically occurs in the presence of a catalyst, such as a platinum complex, under controlled temperature and pressure conditions. The general reaction is as follows:

HSiCl3+C6H5SHC6H5SSiCl3+H2\text{HSiCl}_3 + \text{C}_6\text{H}_5\text{SH} \rightarrow \text{C}_6\text{H}_5\text{SSiCl}_3 + \text{H}_2 HSiCl3​+C6​H5​SH→C6​H5​SSiCl3​+H2​

Industrial Production Methods

In industrial settings, the production of silane, trichloro(phenylthio)- involves large-scale reactors where trichlorosilane and thiophenol are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Silane, trichloro(phenylthio)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.

    Oxidation Reactions: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form silanes with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and water. These reactions typically occur under mild conditions with the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various organosilicon compounds with different functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include silanes with different functional groups.

Scientific Research Applications

Silane, trichloro(phenylthio)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Biology: It is used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of silane, trichloro(phenylthio)- involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can react with nucleophiles to form new bonds. The phenylthio group can undergo oxidation or reduction, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Trichlorosilane: A simpler compound with the formula HSiCl3, used in the production of ultrapure silicon.

    Chlorosilane: A group of compounds with at least one silicon-chlorine bond, used in various chemical processes.

    Methyltrichlorosilane: A compound with the formula CH3SiCl3, used in organosilicon chemistry.

Uniqueness

Silane, trichloro(phenylthio)- is unique due to the presence of the phenylthio group, which imparts specific reactivity and properties. This makes it suitable for specialized applications in research and industry, where other chlorosilanes may not be as effective.

Properties

IUPAC Name

trichloro(phenylsulfanyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3SSi/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJANZXKEMOBQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226695
Record name Silane, trichloro(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7579-91-1
Record name Silane, trichloro(phenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007579911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, trichloro(phenylthio)-
Reactant of Route 2
Silane, trichloro(phenylthio)-
Reactant of Route 3
Silane, trichloro(phenylthio)-
Reactant of Route 4
Silane, trichloro(phenylthio)-
Reactant of Route 5
Silane, trichloro(phenylthio)-
Reactant of Route 6
Silane, trichloro(phenylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.